Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate

Description

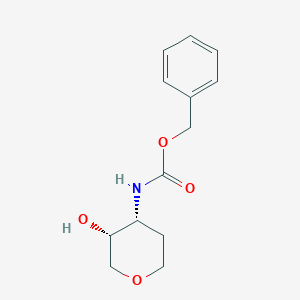

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is a chiral carbamate derivative featuring a tetrahydro-2H-pyran ring substituted with hydroxyl and benzyl carbamate groups.

- Core structure: A six-membered oxygen-containing heterocycle (tetrahydro-2H-pyran or pyranone).

- Functional groups: Hydroxyl, benzyl carbamate, or benzoyl substituents.

- Stereochemistry: Defined stereocenters (e.g., 3R,4R configuration).

Properties

IUPAC Name |

benzyl N-[(3R,4R)-3-hydroxyoxan-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPZVJYFQGRHEV-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1NC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydropyran Ring Formation

The tetrahydropyran scaffold is typically synthesized via cyclization or epoxide ring-opening strategies. A method adapted from asymmetric epoxidation involves starting with (Z)-butene-1,4-diol, which undergoes monobenzylation followed by Sharpless epoxidation to yield (2R,3R)-4-(benzyloxy)-2,3-epoxybutan-1-ol. Subsequent TPAP oxidation generates an aldehyde intermediate, which is subjected to Wittig olefination to form the tetrahydropyran precursor.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxidation | Sharpless conditions (Ti(OiPr)₄, (-)-DET) | 85% |

| Oxidation | TPAP, NMO, CH₂Cl₂ | 90% |

| Olefination | Ph₃P=CHCO₂Et, THF, 0°C to RT | 80% |

Stereoselective Hydroxylation

The (3R,4R)-dihydroxy configuration is established via dihydroxylation or hydroxyl group retention during cyclization. In one approach, the epoxide intermediate undergoes nucleophilic opening with a sulfonamide in the presence of palladium(0), yielding syn-sulfonamidoalkenols with retained stereochemistry. Mesylation of the hydroxyl group followed by cyclization with potassium carbonate forms the pyrrolidine-tetrahydropyran hybrid.

Stereochemical Control

-

Pd(0)-mediated epoxide opening : Ensures anti-periplanar attack, preserving (3R,4R) configuration.

-

Cyclization conditions : K₂CO₃ in DMF promotes intramolecular SN2 displacement, avoiding epimerization.

Carbamate Installation

The benzyl carbamate group is introduced via carbamate-forming reactions, often employing benzyl chloroformate (Cbz-Cl).

Carbamate Formation

A two-step protocol is widely adopted:

-

Amine protection : Reaction of the tetrahydropyran-4-amine with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) yields the carbamate.

-

Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups from non-target positions, if necessary.

Optimized Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF/H₂O (2:1) | Maximizes solubility |

| Temperature | 0°C → RT | Minimizes hydrolysis |

| Base | Et₃N | 95% conversion |

Integrated Synthetic Routes

Route A: Epoxide-to-Carbamate Pathway

Overall Yield : 34% over 5 steps.

Route B: Cyclization-Carbamation

-

Cyclohexene oxide precursor : Synthesized via Diels-Alder reaction.

-

Aminolysis : NH₃ in MeOH opens the epoxide, forming trans-aminotetrahydro-pyranol.

-

N-alkylation : 4-(1-methyl-1H-pyrazol-4-yl)benzyl chloride, K₂CO₃, DMF.

Overall Yield : 28% over 6 steps.

Critical Challenges and Solutions

Stereochemical Drift

Byproduct Formation

-

O-Alkylation : Competing alkylation at hydroxyl groups during carbamate installation.

-

Mitigation : Use of bulky bases (e.g., DIPEA) to favor N- over O-alkylation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions may be used to convert carbonyl groups back to hydroxyl groups.

Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions may produce alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate. Research indicates that structural modifications can enhance the efficacy of these compounds against various cancer cell lines. For instance, derivatives of benzilic acid have shown significant inhibition rates in leukemia and central nervous system cancer cells, suggesting that similar carbamate derivatives may also exhibit promising anticancer properties .

Neuropharmacological Effects

The compound is being investigated for its neuropharmacological effects, particularly its role as a selective muscarinic M1 receptor agonist. This activation is hypothesized to provide cognitive benefits in conditions such as schizophrenia and Alzheimer's disease. The ability to selectively target this receptor subtype could lead to the development of new therapeutic agents aimed at enhancing cognitive function .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving the tetrahydropyran scaffold. This scaffold is critical due to its ability to mimic natural products that exhibit biological activity. The synthetic routes often involve chiral resolution techniques to ensure the desired enantiomeric form is obtained, which is crucial for biological activity .

Structural Derivatives

Modifying the structure of this compound can lead to derivatives with enhanced biological activities. For example, the introduction of different substituents on the aromatic ring or alterations in the carbamate moiety can significantly impact the compound's pharmacological profile. Such modifications are essential for optimizing the efficacy and selectivity of these compounds in therapeutic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in the Evidence

Pyranone Derivatives with Benzoyl Substituents

3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) Structure: Pyranone core with benzoyl, ethoxy, and methyl groups. Synthesis: Reaction of 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) with sodium ethoxide (1 hr, room temperature) . Properties:

3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) Structure: Pyranone core with benzoyl, benzylmercapto, and methyl groups. Synthesis: Reaction of 7a with benzyl mercaptan (1 week, ethanol) . Properties:

Comparison with Target Compound :

- Pyranone derivatives lack the carbamate group but highlight the influence of electron-withdrawing substituents (e.g., benzoyl) on stability and reactivity.

Benzyl Carbamate Derivatives with Heterocyclic Cores

Benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate ()

- Structure : Pyrrolidine ring (5-membered nitrogen-containing) with 4-hydroxyl and benzyl carbamate groups.

- Properties :

- Molecular weight: 236.27 (C₁₂H₁₆N₂O₃)

- Purity: Not specified; CAS 215940-69-5 .

Benzyl ((2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)carbamate ()

- Structure : Tetrahydro-2H-pyran with multiple hydroxyl groups, hydroxymethyl, and methoxy substituents.

- Properties :

- Molecular weight: 327.33 (C₁₅H₂₁NO₇)

- Solubility: Not specified; stored as a solution (25 µL, 10 mM) .

Comparison with Target Compound :

- The pyrrolidine derivative () demonstrates the impact of ring size (5-membered vs. 6-membered pyran) on conformational flexibility.

Tetrazole- and Pyridine-Containing Carbamates

Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate ()

- Structure : Aryl carbamate with fluorophenyl, pyridine, and tetrazole groups.

- Properties :

Comparison with Target Compound :

- The presence of fluorine and tetrazole introduces metabolic stability and bioisosteric properties, which are absent in the target compound. This highlights how aromatic substituents influence pharmacological activity .

Table 1: Key Data for Analogous Compounds

Key Observations :

Synthetic Strategies: Pyranone derivatives (14f, 14g) are synthesized via nucleophilic additions (ethoxy or mercapto groups) to α,β-unsaturated carbonyl systems . Carbamates in –9 are likely synthesized via carbamate coupling to pre-functionalized heterocycles, similar to methods in (benzylamine addition to pyranone) .

Functional Group Impact :

- Hydroxyl Groups : Increase hydrophilicity and hydrogen-bonding capacity (e.g., ’s pyran derivative).

- Benzyl Carbamate : Provides stability against hydrolysis compared to esters, as seen in and .

Applications: Pyranone derivatives (–3) are intermediates in heterocyclic chemistry. Benzyl carbamates with aromatic systems () are used in drug discovery for target binding .

Biological Activity

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with a hydroxyl group and a carbamate functional group. This unique structure is believed to contribute to its biological properties, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to enzymes or receptors involved in critical biological pathways. The carbamate moiety may also play a role in modulating enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes, which can lead to altered metabolic pathways.

- Receptor Binding : It may interact with specific receptors, influencing signaling pathways that can affect cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines.

- Neuropharmacological Effects : Similar compounds have shown potential as monoamine reuptake inhibitors, suggesting that this compound may also affect neurotransmitter levels in the brain.

- Anti-inflammatory Activity : Some studies indicate that derivatives of this compound can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid methyl ester | Structure | Moderate enzyme inhibition |

| (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid ethyl ester | Structure | Weak anticancer activity |

| N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Structure | Selective dual reuptake inhibition |

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Anticancer Activity : A study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.

- Neuropharmacological Study : Research indicated that the compound exhibited significant affinity for serotonin and norepinephrine transporters, suggesting its potential use in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate and the corresponding amine precursor. For stereochemical control, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., chiral phosphoric acids) are recommended . Evidence from similar carbamate syntheses suggests using anhydrous conditions and low temperatures to minimize racemization . Post-synthesis, confirm enantiopurity via polarimetry, chiral chromatography, or X-ray crystallography .

Q. How should researchers purify and characterize this compound to validate its structural integrity?

- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is typical. Characterization requires a combination of techniques:

- NMR : Confirm regiochemistry and stereochemistry using - and -NMR, with emphasis on coupling constants for diastereotopic protons .

- IR : Identify carbamate C=O stretches (~1700 cm) and hydroxyl O-H stretches (~3200-3500 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) .

Q. What are the critical safety considerations for handling this compound in the laboratory?

- Methodological Answer : Based on structurally related carbamates:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound for high-throughput applications?

- Methodological Answer : Utilize chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric reactions, as demonstrated in related benzothiazolopyrimidine syntheses . Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) may enhance enantiomeric excess (ee). Monitor reaction progress via inline FTIR or LC-MS to optimize reaction time and temperature .

Q. What experimental strategies address the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test solubility and degradation in buffers (pH 1–12) at 25°C and 40°C. Use HPLC to quantify degradation products (e.g., hydrolysis to benzyl alcohol and tetrahydrofuran derivatives) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. How can computational modeling predict the compound’s physicochemical properties for drug discovery applications?

- Methodological Answer : Use software like Schrödinger or Gaussian to calculate:

- LogP : Predict lipid solubility (experimental LogP ~0.95 for similar carbamates ).

- Polar Surface Area (PSA) : Estimate membrane permeability (e.g., PSA ~122.9 Ų suggests moderate bioavailability ).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) .

Q. What are the best practices for resolving discrepancies in analytical data (e.g., conflicting NMR or crystallography results)?

- Methodological Answer : Cross-validate data using orthogonal methods:

- X-ray Crystallography : Resolve ambiguous stereochemistry .

- 2D NMR (COSY, NOESY) : Confirm proton-proton correlations and spatial arrangements .

- Elemental Analysis : Verify purity and elemental composition .

Methodological Considerations for Experimental Design

Q. How should researchers design assays to study the compound’s biological activity while minimizing interference from hygroscopicity?

- Methodological Answer : Pre-dry the compound in a vacuum desiccator (24–48 hours) and prepare stock solutions in anhydrous DMSO. Use Karl Fischer titration to quantify residual water content. For cell-based assays, include vehicle controls to account for solvent effects .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.